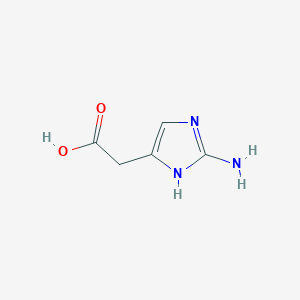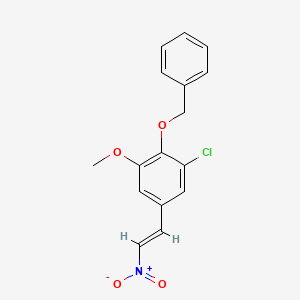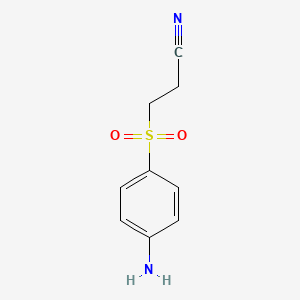![molecular formula C13H8BrN3OS B1620962 1-(4-Bromphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-on CAS No. 89374-60-7](/img/structure/B1620962.png)
1-(4-Bromphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-on
Übersicht
Beschreibung
“1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one” is a chemical compound that is part of the pyrazoline derivative family . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of such compounds often involves the use of microwave techniques as a new and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes NMR, IR, and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds often involve condensation reactions . These reactions can lead to the formation of various functional groups, contributing to the compound’s overall reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various techniques. For instance, the compound appears as a white powder with a melting point of 254–256 °C . Its IR spectrum shows peaks corresponding to various functional groups .Wirkmechanismus
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, pyrazole-bearing compounds have been known to exhibit antileishmanial and antimalarial activities, affecting the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one in lab experiments is its potential for biological activity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one. One direction is to further investigate its potential as an antitumor agent, both in vitro and in vivo. Another direction is to explore its potential as an antimicrobial and antiviral agent, and to investigate its mechanism of action in these contexts. Additionally, further research could be done to elucidate its mechanism of action and to identify potential molecular targets for its activity.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde auf ihre potenzielle Antitumoraktivität untersucht. In-vitro-Studien haben vielversprechende Ergebnisse gegen verschiedene menschliche Krebszelllinien gezeigt, darunter Brustadenokarzinom (MCF-7), menschliches Kolonkarzinom (HCT-116), hepatozelluläres Karzinom (HepG-2) und Lungenkarzinom (A549) . Die Verbindung hat sich als besonders effektiv gegen MCF7 mit IC 50 (1,7, 5,7 bzw. 3,4 µg/ml) im Vergleich zu Doxorubicin (Dox.) (26,1 µg/ml) erwiesen .
Molekular-Docking- und SAR-Studien
Die Verbindung wurde in Molekular-Docking- und Struktur-Wirkungsbeziehungsstudien (SAR) eingesetzt. Diese Studien sind entscheidend für das Arzneimittel-Design, da sie dazu beitragen, die Wechselwirkung zwischen dem Arzneimittel und seinem Ziel zu verstehen und wie sich Veränderungen in der Struktur des Arzneimittels auf seine Aktivität auswirken .
Anti-inflammatorische Aktivität
Einige Derivate der Verbindung haben eine vergleichbare entzündungshemmende Aktivität wie Indomethacin gezeigt, ein häufig verwendetes nichtsteroidales Antirheumatikum (NSAR), mit minimalen ulzerogenen Wirkungen .
Antituberkulose-Aktivität
Die Verbindung wurde auf ihre potenzielle Antituberkulose-Aktivität untersucht. Einige Derivate der Verbindung haben eine verbesserte Antituberkulose-Aktivität gezeigt .
Antioxidative Aktivität
Die Verbindung und ihre Derivate wurden auf ihre antioxidative Aktivität untersucht. Antioxidantien sind Verbindungen, die Zellschäden, die durch freie Radikale und reaktive Sauerstoffspezies (ROS) verursacht werden, verhindern oder verlangsamen können .
Acetylcholinesterase-Inhibition
Die Verbindung wurde auf ihr Potenzial zur Hemmung der Acetylcholinesterase (AchE) untersucht, einem Hauptenzym, das Acetylcholin im cholinergen Nervensystem sowohl von Wirbeltieren als auch von Wirbellosen hydrolysiert .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONAOVYCQTYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379236 | |
| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89374-60-7 | |
| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)










![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)
